3-(Naphthalen-1-yl)dihydrofuran-2,5-dione
Description
3-(Naphthalen-1-yl)dihydrofuran-2,5-dione is a cyclic diketone derivative featuring a naphthalene substituent at the 3-position of the dihydrofuran-2,5-dione core. This compound belongs to a broader class of furan-2,5-dione derivatives, which are characterized by their reactive anhydride moiety and diverse applications in pharmaceuticals, materials science, and industrial chemistry .
Properties
Molecular Formula |
C14H10O3 |
|---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
3-naphthalen-1-yloxolane-2,5-dione |
InChI |
InChI=1S/C14H10O3/c15-13-8-12(14(16)17-13)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12H,8H2 |
InChI Key |
CFFZHQMHOUTATC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)OC1=O)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Naphthalen-1-yl)dihydrofuran-2,5-dione typically involves the reaction of naphthalene derivatives with furan-2,5-dione under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where naphthalene is reacted with maleic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
Industrial production of 3-(Naphthalen-1-yl)dihydrofuran-2,5-dione follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for monitoring and controlling reaction parameters ensures high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Naphthalen-1-yl)dihydrofuran-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) in the presence of a catalyst.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated naphthalene derivatives.
Scientific Research Applications
3-(Naphthalen-1-yl)dihydrofuran-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Naphthalen-1-yl)dihydrofuran-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Aromatic-Substituted Furan-2,5-dione Derivatives
3-(4,5-Bis(dimethylamino)naphthalen-1-yl)furan-2,5-dione (MAPS)
- Structure: Similar naphthalene backbone but with dimethylamino groups at the 4,5-positions.
- Applications: Used as a novel MALDI-MSI matrix for imaging chloride ions in glioma tissues, highlighting its utility in analytical chemistry and biomarker discovery .
- Key Difference: The electron-donating dimethylamino groups enhance solubility and matrix-assisted ionization efficiency compared to the unsubstituted naphthalene in the target compound.
3-(Benzo[d]-1,3-dioxol-5-yl)-4-phenylfuran-2,5-dione (BPD)
- Structure : Features a benzodioxolyl group (electron-rich aromatic system) and a phenyl substituent.
- Applications : Acts as a selective COX-2 inhibitor with anti-inflammatory properties, demonstrating the impact of aromatic substituents on biological target specificity .
- Comparison : The benzodioxolyl group in BPD may improve metabolic stability compared to the naphthalene group, which could influence pharmacokinetics.
Alkyl-Substituted Furan-2,5-dione Derivatives
3-(tert-Butyl)dihydrofuran-2,5-dione (tBu-MA·)
- Structure : tert-Butyl substituent at the 3-position.
- Reactivity : Participates in radical copolymerization with olefins, forming alternating polymers. DFT studies indicate a ∆G of 17.7 kcal/mol for MA homopolymerization, suggesting steric hindrance from tert-butyl affects reaction pathways .
- Comparison : The bulky tert-butyl group reduces homopolymerization tendency, whereas the planar naphthalene group in the target compound may favor π-π interactions in supramolecular applications.
3-(Hex-5-en-1-yl)dihydrofuran-2,5-dione
- Structure : Linear alkenyl chain (C6) at the 3-position.
- Properties : Molecular weight = 182.22 g/mol; purity >98%. Such alkyl derivatives are often intermediates in polymer synthesis or surfactants .
- Key Difference : Aliphatic chains enhance hydrophobicity and flexibility, contrasting with the rigid aromaticity of the naphthalene group.
Heterocyclic Analogs with 2,5-Dione Moieties
Diketopiperazine Derivatives (e.g., Compound 6)
- Structure : Piperazine-2,5-dione core with benzylidene and isobutyl substituents.
- Bioactivity : Exhibits antiviral activity against H1N1 (IC50 = 28.9 ± 2.2 μM), demonstrating the pharmacological relevance of the 2,5-dione motif .
- Comparison : The piperazine ring introduces basic nitrogen atoms, altering electronic properties and hydrogen-bonding capacity compared to the furan-based target compound.
Pyrrolidine-2,5-dione Derivatives
- Structure : Pyrrolidine core with arylpiperazine moieties.
- Applications : High affinity for 5-HT1A and serotonin transporters (SERT), underscoring the role of the 2,5-dione in central nervous system targeting .
- Key Difference : The pyrrolidine ring’s saturation may enhance metabolic stability but reduce aromatic conjugation effects observed in furan derivatives.
Data Tables
Table 1: Structural and Functional Comparison of Selected Compounds
Biological Activity
3-(Naphthalen-1-yl)dihydrofuran-2,5-dione, also known as 1-naphthyl-2,5-dihydro-2,5-dioxofuran, is a compound characterized by its unique fused dihydrofuran and naphthalene structure. This structural configuration contributes to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on diverse research findings.
The synthesis of 3-(Naphthalen-1-yl)dihydrofuran-2,5-dione typically involves a Friedel-Crafts acylation reaction where naphthalene reacts with maleic anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The reaction conditions must be carefully controlled to achieve high yields.
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₈O₂ |
| Molecular Weight | 204.19 g/mol |
| IUPAC Name | 3-(Naphthalen-1-yl)dihydrofuran-2,5-dione |
| Structure | Structure |
Antimicrobial Activity
Research indicates that derivatives of dihydrofuran compounds exhibit significant antimicrobial activity. For example, studies have shown that similar compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli . The specific activity of 3-(Naphthalen-1-yl)dihydrofuran-2,5-dione against these pathogens has not been extensively studied; however, its structural analogs suggest potential efficacy.
Anticancer Properties
The compound's potential as an anticancer agent is supported by its ability to interact with cellular pathways. Preliminary studies suggest that compounds with similar structures can induce apoptosis in cancer cells through the inhibition of specific enzymes involved in cell proliferation . The mechanism may involve the compound acting as an electrophile that modifies nucleophilic sites in proteins or nucleic acids.
The biological activity of 3-(Naphthalen-1-yl)dihydrofuran-2,5-dione is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Electrophilic Interactions : Its electrophilic nature allows it to react with nucleophilic sites in biological molecules, potentially disrupting normal cellular functions.
- Cellular Pathway Modulation : It may modulate signaling pathways associated with cell survival and apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
